molecular formula C31H50O3 B1155782 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol CAS No. 81910-39-6

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol

Cat. No.: B1155782
CAS No.: 81910-39-6
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Description

5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol: is a triterpenoid compound isolated from the fresh fruits of Momordica charantia LThis compound belongs to the cucurbitane-type triterpenoids, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol typically involves the extraction and isolation from natural sources, particularly the fresh fruits of Momordica charantia L. . The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolated compound is then purified using chromatographic techniques to achieve high purity levels .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The production facilities are equipped with cleanroom environments and cGMP (current Good Manufacturing Practice) standards to ensure the quality and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids in natural products .

Biology: In biological research, this compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in modulating various biological pathways and inhibiting the growth of cancer cells .

Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as diabetes, cancer, and inflammatory disorders. Its ability to modulate key molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties .

Mechanism of Action

The mechanism of action of 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound can inhibit the activity of key enzymes and transcription factors, leading to reduced inflammation and oxidative damage .

Comparison with Similar Compounds

  • 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-diene-3,25-diol
  • 5,19-Epoxy-19-methoxycucurbita-6,23-diene-3-ol

Comparison: Compared to similar compounds, 5,19-Epoxy-25-methoxycucurbita-6,23-dien-3-ol is unique due to its specific methoxy and epoxy functional groups, which contribute to its distinct biological activities and chemical properties . These structural differences can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O3/c1-21(10-9-15-26(2,3)33-8)22-13-16-29(7)23-14-17-31-24(11-12-25(32)27(31,4)5)30(23,20-34-31)19-18-28(22,29)6/h9,14-15,17,21-25,32H,10-13,16,18-20H2,1-8H3/b15-9+/t21-,22-,23+,24+,25+,28-,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRZZBXVRJGWRS-VHZLPNKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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